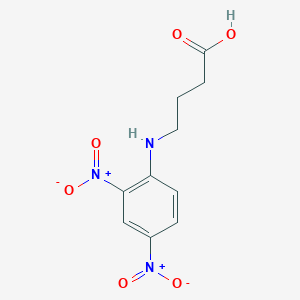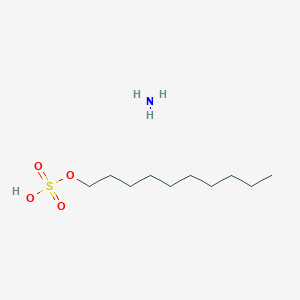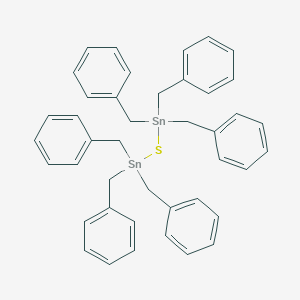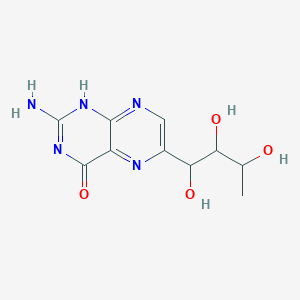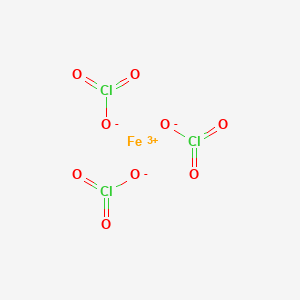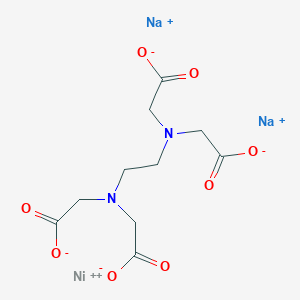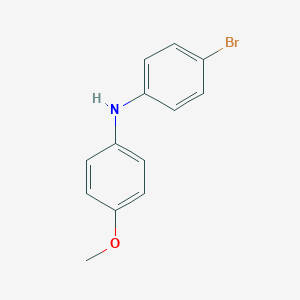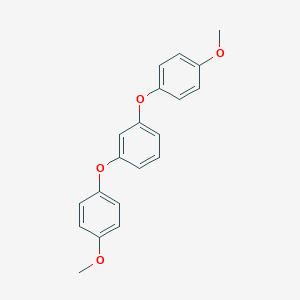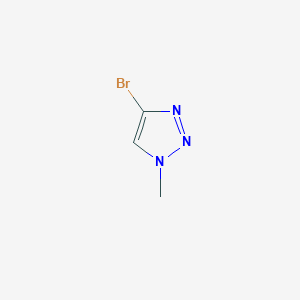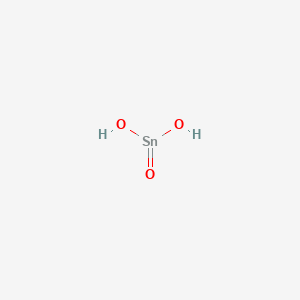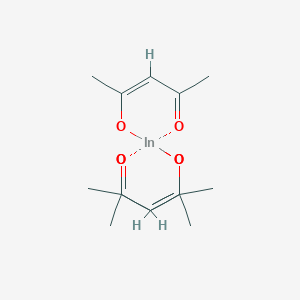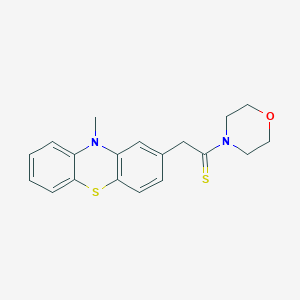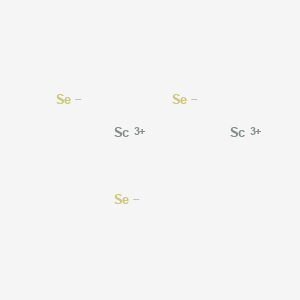
Scandium Selenide Sputtering Target
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Scandium Selenide Sputtering Target is an inorganic compound composed of scandium and selenium with the chemical formula Sc₂Se₃.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scandium Selenide Sputtering Target can be synthesized through a variety of methods. One common approach involves the direct combination of scandium and selenium at high temperatures. The reaction typically occurs in a sealed tube to prevent the escape of selenium vapor. The reaction can be represented as:
2Sc+3Se→Sc2Se3
Another method involves the reduction of scandium oxide with selenium in the presence of a reducing agent such as hydrogen gas. This method requires precise control of temperature and pressure to ensure the complete reduction of scandium oxide.
Industrial Production Methods
Industrial production of discandium triselenide often involves the use of high-temperature furnaces and controlled atmospheres to prevent oxidation. The process may include multiple steps of purification to achieve the desired purity level for specific applications.
Analyse Chemischer Reaktionen
Types of Reactions
Scandium Selenide Sputtering Target undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, discandium triselenide can form scandium oxide and selenium dioxide.
Reduction: It can be reduced back to its elemental components under specific conditions.
Substitution: this compound can participate in substitution reactions where selenium atoms are replaced by other chalcogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are often used.
Substitution: Reactions typically involve other chalcogenides like sulfur or tellurium under controlled conditions.
Major Products
Oxidation: Scandium oxide (Sc₂O₃) and selenium dioxide (SeO₂).
Reduction: Elemental scandium and selenium.
Substitution: Compounds like discandium trisulfide or discandium tritelluride.
Wissenschaftliche Forschungsanwendungen
Scandium Selenide Sputtering Target has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium and selenium compounds.
Biology: Research into its potential biological activities, including antioxidant properties, is ongoing.
Medicine: Studies are exploring its potential use in cancer treatment due to its unique properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its electrical properties
Wirkmechanismus
The mechanism by which discandium triselenide exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate redox reactions, influencing cellular oxidative stress levels. The pathways involved include the regulation of antioxidant enzymes and the modulation of reactive oxygen species (ROS) levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Discandium trisulfide (Sc₂S₃)
- Discandium tritelluride (Sc₂Te₃)
- Antimony triselenide (Sb₂Se₃)
Uniqueness
Scandium Selenide Sputtering Target is unique due to its specific combination of scandium and selenium, which imparts distinct electrical and chemical properties. Compared to its sulfur and tellurium analogs, discandium triselenide exhibits different reactivity and stability profiles, making it suitable for specific applications in electronics and materials science .
Eigenschaften
CAS-Nummer |
12166-43-7 |
|---|---|
Molekularformel |
Sc2Se3 |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
scandium(3+);selenium(2-) |
InChI |
InChI=1S/2Sc.3Se/q2*+3;3*-2 |
InChI-Schlüssel |
TVTIIVFBPGNALZ-UHFFFAOYSA-N |
SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Kanonische SMILES |
[Sc+3].[Sc+3].[Se-2].[Se-2].[Se-2] |
Key on ui other cas no. |
12166-43-7 |
Synonyme |
discandium triselenide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


